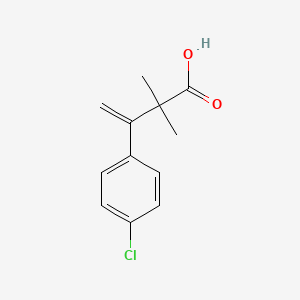![molecular formula C21H16N4 B14139558 N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303768-95-8](/img/structure/B14139558.png)
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is a complex organic compound that features both indole and aniline moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both indole and aniline groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of indole-3-carbaldehyde with 4-phenyldiazenylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the azo group can undergo redox reactions that affect cellular processes. The compound’s ability to participate in multiple types of chemical reactions makes it a versatile tool for modulating biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both indole and aniline moieties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications, as it can be used to synthesize a variety of derivatives with different properties.
Propriétés
Numéro CAS |
303768-95-8 |
|---|---|
Formule moléculaire |
C21H16N4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C21H16N4/c1-2-6-18(7-3-1)24-25-19-12-10-17(11-13-19)22-14-16-15-23-21-9-5-4-8-20(16)21/h1-15,23H |
Clé InChI |
FPPIYLOWELTTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


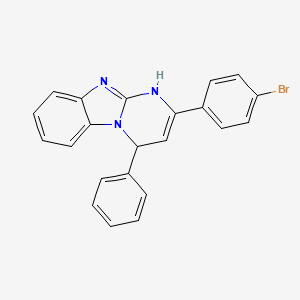
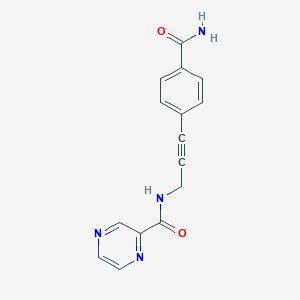
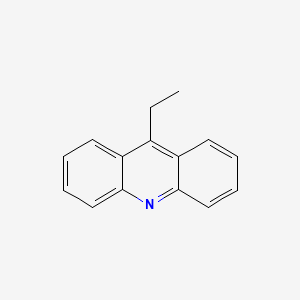
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
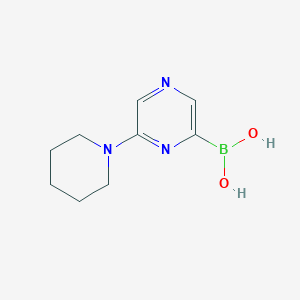
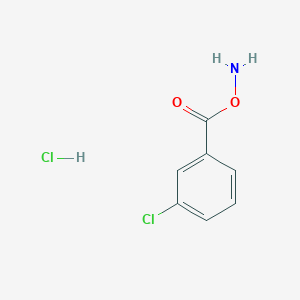
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
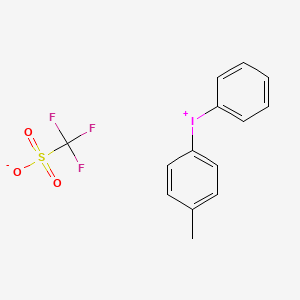
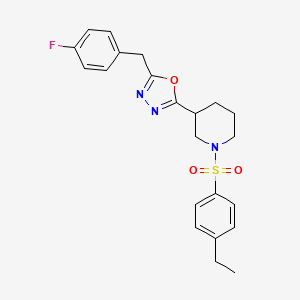


![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
